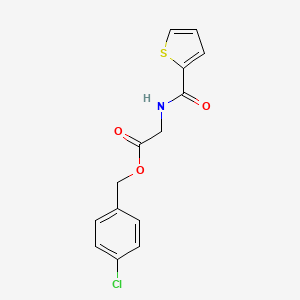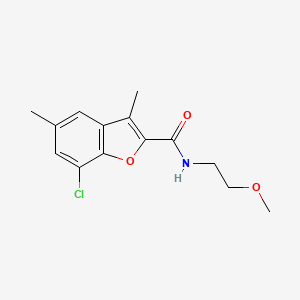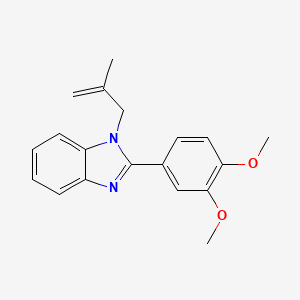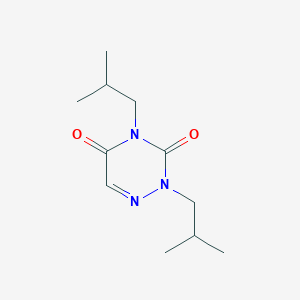
(4-chlorophenyl)methyl 2-(thiophene-2-carbonylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl)methyl 2-(thiophene-2-carbonylamino)acetate is a compound that features a combination of a chlorophenyl group and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the chlorophenyl and thiophene moieties suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)methyl 2-(thiophene-2-carbonylamino)acetate typically involves the condensation of 4-chlorobenzyl alcohol with thiophene-2-carbonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an ester linkage between the alcohol and the acid chloride. The reaction conditions generally include:
Solvent: Dichloromethane or another non-polar solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Catalyst/Base: Pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)methyl 2-(thiophene-2-carbonylamino)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: (4-chlorophenyl)methyl 2-(thiophene-2-carbonylamino)alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-chlorophenyl)methyl 2-(thiophene-2-carbonylamino)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the thiophene ring, which is known for its biological activity, suggests that it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Compounds containing thiophene rings have been studied for their anti-inflammatory, antimicrobial, and anticancer activities .
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or corrosion inhibitors .
Mechanism of Action
The mechanism of action of (4-chlorophenyl)methyl 2-(thiophene-2-carbonylamino)acetate is not fully understood, but it is likely to involve interactions with specific molecular targets. The thiophene ring may interact with enzymes or receptors, modulating their activity. The chlorophenyl group could enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
(4-chlorophenyl)methyl 2-(thiophene-2-carbonylamino)acetate is unique due to the combination of the chlorophenyl and thiophene moieties. This combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(4-chlorophenyl)methyl 2-(thiophene-2-carbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c15-11-5-3-10(4-6-11)9-19-13(17)8-16-14(18)12-2-1-7-20-12/h1-7H,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYCVWDIPLLGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(=O)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725577 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-N-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methyl)benzenesulfonamide](/img/structure/B5664378.png)

![2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N-[(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]acetamide](/img/structure/B5664386.png)
![3-(6-Methylimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one](/img/structure/B5664393.png)
![1-{3-[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5664396.png)
![1-(4-methylbenzyl)-3-(5-methyl-2-furyl)-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5664398.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-8-methoxychromane-3-carboxamide](/img/structure/B5664399.png)
![2-(1,3-thiazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5664402.png)
![N-[4-(diethylamino)phenyl]-2-methylpropanamide](/img/structure/B5664406.png)
![1-(5-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5664410.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[(5-methyl-3-thienyl)carbonyl]-3-pyrrolidinol](/img/structure/B5664425.png)
![1-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5664427.png)


